molecular formula C17H15N5O3 B2784917 (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide CAS No. 1904633-41-5

(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide

Cat. No. B2784917
CAS RN: 1904633-41-5
M. Wt: 337.339
InChI Key: OKQYKYNFNGDANZ-UTCJRWHESA-N
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Description

(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
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Scientific Research Applications

Polymer Resins for Co(II) Ion Removal

A study by Mirzaeinejad and Mansoori (2018) describes the synthesis and characterization of an acrylamide-based monomer containing pyridine and 1,3,4-oxadiazole moieties. This new monomer was used to create a polymer resin through free radical copolymerization. The resin displayed significant capabilities for removing Co(II) cations from water, showcasing its potential for water treatment applications. The resin's ability to be regenerated and reused without a significant decrease in efficiency highlights its practicality for environmental cleanup efforts (Mirzaeinejad & Mansoori, 2018).

Herbicidal Activity

Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating their effectiveness as herbicidal inhibitors. These compounds, particularly (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, showed exceptional herbicidal activities at low doses, indicating their potential as novel herbicides. The presence of a suitable group at the 3-position of acrylate was crucial for high herbicidal activity, suggesting a new class of herbicides with comparable activities to existing chloropyridyl or chlorophenyl analogues (Wang, Li, Li, & Huang, 2004).

Antimicrobial and Anticancer Compounds

The synthesis and evaluation of various acrylamide derivatives for their antibacterial and anticancer properties have been a focus of several studies. For instance, Bondock and Gieman (2015) explored the creation of 2-chloro-3-hetarylquinolines with promising antibacterial and anticancer activities. Some compounds exhibited significant potency against S. aureus and showed broad activity against various tumor cell lines, indicating their potential in pharmaceutical development (Bondock & Gieman, 2015).

properties

IUPAC Name

(Z)-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-15(6-3-11-2-1-7-18-9-11)19-10-16-20-17(22-25-16)13-8-14(24-21-13)12-4-5-12/h1-3,6-9,12H,4-5,10H2,(H,19,23)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQYKYNFNGDANZ-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)/C=C\C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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